molecular formula C20H18F3N3O5S B2994234 Methyl 2-[(2-{[3-cyano-6-methyl-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}acetyl)amino]-4,5-dimethoxybenzenecarboxylate CAS No. 674806-01-0

Methyl 2-[(2-{[3-cyano-6-methyl-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}acetyl)amino]-4,5-dimethoxybenzenecarboxylate

Cat. No.: B2994234
CAS No.: 674806-01-0
M. Wt: 469.44
InChI Key: BLUDQMHYKABHBA-UHFFFAOYSA-N
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Description

Methyl 2-[(2-{[3-cyano-6-methyl-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}acetyl)amino]-4,5-dimethoxybenzenecarboxylate is a synthetic organic compound characterized by a pyridine core substituted with cyano (-CN), methyl (-CH₃), and trifluoromethyl (-CF₃) groups at positions 3, 6, and 4, respectively. A sulfanyl acetyl amino (-S-CH₂-C(O)-NH-) linker bridges this pyridine moiety to a methyl benzoate ester bearing dimethoxy (-OCH₃) groups at positions 4 and 3.

Properties

IUPAC Name

methyl 2-[[2-[3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl]sulfanylacetyl]amino]-4,5-dimethoxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18F3N3O5S/c1-10-5-13(20(21,22)23)12(8-24)18(25-10)32-9-17(27)26-14-7-16(30-3)15(29-2)6-11(14)19(28)31-4/h5-7H,9H2,1-4H3,(H,26,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLUDQMHYKABHBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=N1)SCC(=O)NC2=CC(=C(C=C2C(=O)OC)OC)OC)C#N)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18F3N3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 2-[(2-{[3-cyano-6-methyl-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}acetyl)amino]-4,5-dimethoxybenzenecarboxylate is a complex organic compound with potential biological activity. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive understanding of its biological significance.

Chemical Structure and Properties

The chemical formula for this compound is C20_{20}H18_{18}F3_{3}N3_{3}O5_{5}S, indicating a molecular weight of approximately 441.43 g/mol. The structure includes a pyridine ring, a sulfanyl group, and multiple methoxy substituents, contributing to its unique biological interactions.

PropertyValue
Molecular FormulaC20_{20}H18_{18}F3_{3}N3_{3}O5_{5}S
Molecular Weight441.43 g/mol
CAS Number625376-47-8
SolubilitySoluble in DMSO and DMF

The compound exhibits various biological activities primarily through interactions with specific receptors and enzymes. Research indicates that it may function as an antagonist or agonist at certain neurotransmitter receptors, particularly those involved in the serotonin and dopamine pathways.

  • Serotonin Receptor Modulation : Preliminary studies suggest that this compound may selectively bind to serotonin receptors, influencing mood and behavior. It has been shown to modulate the activity of the 5-HT2C receptor, which is implicated in anxiety and depression disorders .
  • Antioxidant Properties : The presence of the trifluoromethyl group enhances the compound's stability and may confer antioxidant properties, potentially protecting cells from oxidative stress .
  • Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, which could lead to therapeutic effects in conditions like diabetes or obesity.

Case Studies

  • Antidepressant-like Effects : In a study involving animal models, administration of this compound resulted in significant reductions in depressive-like behaviors compared to control groups. This effect was attributed to increased serotonin levels in the brain .
  • Neuroprotective Effects : Another study examined the neuroprotective effects of this compound against neurodegeneration in vitro. Results indicated that it significantly reduced neuronal cell death induced by oxidative stress, suggesting potential applications in neurodegenerative diseases .

Table 2: Summary of Biological Activities

Activity TypeObservations
Serotonin ModulationAgonistic effects on 5-HT2C receptors
Antioxidant ActivityReduced oxidative stress in neuronal cells
Enzyme InhibitionPotential impacts on metabolic pathways

Comparison with Similar Compounds

Research Findings and Limitations

Carcinogenicity Considerations ()

While heterocyclic amines (e.g., 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine) are noted for DNA adduct formation and carcinogenicity, the target compound’s pyridine core lacks the amino-imidazo moiety linked to mutagenicity. However, prolonged exposure to sulfanyl or ester-containing compounds warrants toxicological evaluation .

Data Gaps

  • No direct evidence links the target compound to pesticidal/herbicidal activity.
  • Metabolic stability, environmental persistence, and ecotoxicological profiles remain uncharacterized.

Q & A

Basic Research Questions

Q. What are the recommended multi-step synthesis routes for this compound, and how can reaction yields be optimized?

  • Methodological Answer : Synthesis typically involves sequential coupling of pyridinyl-sulfanyl acetyl groups to the benzoate core. A model approach includes:

  • Step 1 : Condensation of 3-cyano-6-methyl-4-(trifluoromethyl)-2-pyridinyl sulfanyl acetic acid with methyl 2-amino-4,5-dimethoxybenzoate using carbodiimide coupling agents (e.g., EDC/HOBt) .
  • Step 2 : Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization (ethanol/water).
  • Yield Optimization : Monitor reaction progress using TLC, and adjust stoichiometric ratios (e.g., 1.2:1 molar excess of acetyl donor). Low yields (2–5% in analogous syntheses) suggest iterative optimization of coupling conditions (e.g., temperature, solvent polarity) .

Q. Which spectroscopic and chromatographic methods are critical for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to confirm substituent positions (e.g., trifluoromethyl, cyano, and methoxy groups). For example, the pyridinyl proton signals appear at δ 7.2–8.5 ppm, while methoxy groups resonate at δ 3.7–4.0 ppm .
  • Mass Spectrometry (MS) : High-resolution ESI-MS provides molecular ion confirmation (e.g., [M+H]+^+) and fragmentation patterns. For example, a parent ion at m/z 619 ([C34_{34}H34_{34}N8_8O4_4]+^+) was validated in analogous compounds .
  • HPLC : Purity assessment via reverse-phase C18 columns with UV detection (λ = 254 nm) .

Q. What known biological activities or industrial applications are associated with structurally similar compounds?

  • Methodological Answer : Analogous methyl esters (e.g., triflusulfuron-methyl) are sulfonylurea herbicides, inhibiting acetolactate synthase in plants . To evaluate this compound’s bioactivity:

  • In Vitro Assays : Test enzyme inhibition (e.g., ALS activity in Arabidopsis extracts).
  • Structure-Activity Relationship (SAR) : Compare substituent effects (e.g., trifluoromethyl enhances lipophilicity and target binding) .

Advanced Research Questions

Q. How can experimental designs assess environmental stability and degradation pathways of this compound?

  • Methodological Answer :

  • Abiotic Studies : Expose the compound to UV light (simulated sunlight) and varying pH (3–9) to monitor hydrolysis/photolysis. Use LC-MS to identify degradation products (e.g., demethylated derivatives) .
  • Biotic Studies : Incubate with soil microbiota (OECD 307 guidelines) to assess microbial degradation. Track metabolites via 19F^{19}F-NMR (trifluoromethyl group as a probe) .

Q. What strategies are effective for analyzing structure-activity relationships (SAR) when modifying substituents like the trifluoromethyl or cyano groups?

  • Methodological Answer :

  • Synthetic Modifications : Replace trifluoromethyl with chlorine or methyl groups via Suzuki coupling. Compare bioactivity (e.g., herbicidal potency) .
  • Computational Modeling : Perform docking studies (AutoDock Vina) to predict binding affinity to ALS enzyme. Correlate with experimental IC50_{50} values .

Q. How can researchers resolve contradictions in reported bioactivity data across different studies?

  • Methodological Answer :

  • Meta-Analysis : Systematically compare datasets using PRISMA guidelines, focusing on variables like assay type (e.g., whole-plant vs. enzyme-level assays).
  • Controlled Replication : Repeat experiments under standardized conditions (e.g., fixed pH, temperature) to isolate confounding factors .

Q. What methodologies elucidate the compound’s mode of action in target organisms?

  • Methodological Answer :

  • Isotopic Labeling : Synthesize 14C^{14}C-labeled analogs to track uptake and distribution in plants (autoradiography).
  • Transcriptomic Profiling : RNA-seq of treated vs. untreated organisms to identify dysregulated pathways (e.g., amino acid biosynthesis) .

Q. How to develop validated analytical methods for quantifying this compound in complex matrices (e.g., soil, biological tissues)?

  • Methodological Answer :

  • Sample Preparation : Use QuEChERS extraction (acetonitrile, MgSO4_4) for soil samples.
  • LC-MS/MS : Optimize MRM transitions (e.g., m/z 619 → 452 for quantification) with deuterated internal standards .

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